molecular formula C19H28ClNO7 B1649287 Desacetyldoronine CAS No. 120481-77-8

Desacetyldoronine

Cat. No.: B1649287
CAS No.: 120481-77-8
M. Wt: 417.9 g/mol
InChI Key: OMHSMPLRLNEBIB-ACAGNQJTSA-N
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Description

Desacetyldoronine is a pyrrolizidine alkaloid derived from the plant species Jacobaea. It is a naturally occurring compound with the molecular formula C19H28ClNO7 and a molecular mass of 417.88 g/mol . This compound is known for its complex structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desacetyldoronine involves multiple steps, starting from basic organic compoundsSpecific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advanced techniques in organic synthesis and biotechnology may facilitate large-scale production. These methods often involve the use of biocatalysts and optimized reaction conditions to enhance yield and purity .

Comparison with Similar Compounds

Comparison: Desacetyldoronine is unique due to its specific structure and biological activities. While similar compounds like Floradnin and Onetine also exhibit biological activities, this compound’s ability to inhibit COX-2 with high specificity sets it apart .

Properties

CAS No.

120481-77-8

Molecular Formula

C19H28ClNO7

Molecular Weight

417.9 g/mol

IUPAC Name

(11Z)-4-(1-chloroethyl)-4,7-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione

InChI

InChI=1S/C19H28ClNO7/c1-11-9-19(26,12(2)20)17(24)28-14-6-8-21(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,25-26H,6-10H2,1-4H3/b13-5-

InChI Key

OMHSMPLRLNEBIB-ACAGNQJTSA-N

SMILES

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)Cl)O

Isomeric SMILES

CC1CC(C(=O)OC2CCN(C/C=C(\C2=O)/COC(=O)C1(C)O)C)(C(C)Cl)O

Canonical SMILES

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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